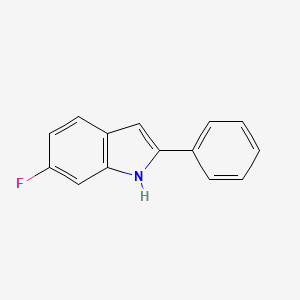

6-fluoro-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZSAUXURXLDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443408 | |

| Record name | 6-fluoro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255724-72-2 | |

| Record name | 6-fluoro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-2-phenyl-1H-indole is a fluorinated derivative of the 2-phenylindole scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The introduction of a fluorine atom at the 6-position of the indole ring can modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological relevance of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound, including experimentally determined and predicted values, are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀FN | [1] |

| Molecular Weight | 211.24 g/mol | [1] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 179 to 183 °C | [1] |

| Boiling Point | 395.755 °C at 760 mmHg | [1] |

| Density | 1.233 g/cm³ | [1] |

| Refractive Index | 1.658 | [1] |

| Predicted pKa | 16.5 (strongest acidic), -1.2 (strongest basic) | |

| Predicted logP | 3.8 | |

| Predicted Aqueous Solubility | 0.006 g/L | |

| Solubility | Not Available | [1] |

Synthesis of this compound

The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[2][3][4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde.[2][3][4][5]

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of this compound, which may require optimization based on laboratory conditions and available reagents.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetophenone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄))[2][3]

-

Ethanol or acetic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add acetophenone (1.0 to 1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetophenone can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

-

-

Indolization (Cyclization):

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride.[2][3]

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using a protic acid like H₂SO₄, carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

-

Workflow Diagram for Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of 2-phenylindole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[7] These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8] The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives are known to interact with various biological targets.

The introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[6] For instance, fluorinated indole derivatives are key intermediates in the synthesis of neuroactive compounds like selective serotonin reuptake inhibitors (SSRIs) and potential anticancer agents.[6]

Given the known activities of related compounds, it is plausible that this compound could modulate various signaling pathways. A potential, though currently hypothetical, mechanism of action could involve the modulation of inflammatory pathways. For example, many anti-inflammatory agents act by inhibiting cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a 2-phenylindole derivative with anti-inflammatory properties. This is a generalized representation and has not been experimentally validated for this compound specifically.

Caption: Hypothetical modulation of the COX-2 inflammatory pathway by this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. This guide has summarized its known physicochemical properties and provided a detailed protocol for its synthesis via the Fischer indole reaction. While specific biological data for this particular derivative is scarce, the broader class of 2-phenylindoles exhibits significant pharmacological activities. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which may unveil novel therapeutic opportunities.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

Spectroscopic Profile of 6-fluoro-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-fluoro-2-phenyl-1H-indole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, including 2-phenyl-1H-indole, 6-fluoro-1H-indole, and various other substituted indoles. The information herein serves as a valuable reference for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1 - 8.5 | br s | - |

| H3 | 6.7 - 6.9 | d | ~2.0 |

| H4 | 7.5 - 7.7 | dd | ~8.5, ~2.0 |

| H5 | 6.9 - 7.1 | td | ~9.0, ~2.0 |

| H7 | 7.2 - 7.4 | dd | ~9.0, ~5.0 |

| Phenyl H (ortho) | 7.6 - 7.8 | m | - |

| Phenyl H (meta, para) | 7.2 - 7.5 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 138 - 142 |

| C3 | 99 - 103 |

| C3a | 128 - 132 |

| C4 | 120 - 124 |

| C5 | 110 - 114 (d, J_CF ≈ 25 Hz) |

| C6 | 158 - 162 (d, J_CF ≈ 240 Hz) |

| C7 | 97 - 101 (d, J_CF ≈ 25 Hz) |

| C7a | 135 - 139 |

| Phenyl C (ipso) | 130 - 134 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 129 - 131 |

| Phenyl C (para) | 125 - 128 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1200 | Strong |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

Experimental Protocol: IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition: [4]

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Mode: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 211.08 | Molecular Ion |

| [M-H]⁺ | 210.07 | Loss of a hydrogen radical |

| [M-HCN]⁺ | 184.07 | Loss of hydrogen cyanide |

| [C₁₃H₉F]⁺ | 184.07 | Possible fragment |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[3]

Data Acquisition: [6]

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[3][6]

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.[7]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a suitable m/z range (e.g., 50-500 amu).

-

For EI: An electron energy of 70 eV is standard.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. article.sapub.org [article.sapub.org]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 6-fluoro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural characteristics of 6-fluoro-2-phenyl-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to offer valuable insights into its molecular geometry, potential crystal packing, and intermolecular interactions. The information presented herein is intended to support rational drug design, structure-activity relationship (SAR) studies, and further research into this promising class of compounds.

Crystallographic Data of Structurally Related Fluorinated Indoles

To infer the structural properties of this compound, we present the crystallographic data from two closely related, publicly available crystal structures: 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and 6-Fluoro-1H-indole-3-carboxylic acid. These structures provide a reliable basis for understanding the influence of the 6-fluoroindole core on molecular conformation and crystal lattice formation.

Table 1: Crystallographic Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[1]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₀ClFN₂ |

| Molecular Weight (Mr) | 284.71 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 7.4581 (9) Å |

| b | 16.8480 (15) Å |

| c | 21.356 (2) Å |

| Unit Cell Volume (V) | 2683.5 (5) ų |

| Molecules per Unit Cell (Z) | 8 |

| Radiation | Mo Kα |

| Temperature (T) | 113 K |

| Final R-factor (R[F² > 2σ(F²)]) | 0.041 |

| Weighted R-factor (wR(F²)) | 0.113 |

Table 2: Crystallographic Data for 6-Fluoro-1H-indole-3-carboxylic acid[2]

| Parameter | Value |

| Chemical Formula | C₉H₆FNO₂ |

| Molecular Weight (Mr) | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.0054 (14) Å |

| b | 11.699 (2) Å |

| c | 9.2947 (19) Å |

| β | 104.15 (3)° |

| Unit Cell Volume (V) | 738.7 (3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 293 K |

| Final R-factor (R[F² > 2σ(F²)]) | 0.043 |

| Weighted R-factor (wR(F²)) | 0.115 |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indole derivatives from arylhydrazines and carbonyl compounds.[1][2][3] The following protocol outlines a plausible route for the synthesis of the title compound.

Materials:

-

4-Fluorophenylhydrazine

-

Acetophenone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid)[1][2]

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Add acetophenone (1.1 equivalents) to the solution.

-

Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid).

-

Stir the mixture at room temperature or gentle heat until the formation of the corresponding phenylhydrazone is complete, as monitored by Thin Layer Chromatography (TLC). The hydrazone may precipitate from the solution and can be isolated by filtration if desired.

-

-

Cyclization:

-

Add the acid catalyst (e.g., polyphosphoric acid) to the crude or isolated phenylhydrazone.

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[4] The progress of the indolization is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into a beaker of cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Single-Crystal X-ray Diffraction

This protocol describes the standard methodology used to determine the three-dimensional structure of a crystalline solid.

Procedure:

-

Crystal Growth:

-

Grow single crystals of the purified compound suitable for X-ray diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting:

-

Select a high-quality single crystal with well-defined faces and no visible defects under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

-

-

Data Collection:

-

Mount the crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[5]

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

-

Structure Refinement:

-

Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

-

Locate and refine hydrogen atoms.

-

Validate the final structure using crystallographic software.

-

Potential Biological Activity and Signaling Pathways

Derivatives of 2-phenylindole are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][7] Several studies have highlighted their potential as anticancer agents, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.[4][8]

The proposed mechanisms of action for their antitumor effects include:

-

Estrogen Receptor (ER) Binding: Some 2-phenylindoles act as Selective Estrogen Receptor Modulators (SERMs), which can be effective in hormone-dependent breast cancers.[8][9]

-

Inhibition of Tubulin Polymerization: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][10]

-

Induction of Apoptosis: The disruption of cellular processes by these compounds ultimately triggers programmed cell death (apoptosis) in cancer cells.[9][10]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. omicsonline.org [omicsonline.org]

- 5. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 6-Fluoro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of chemical compounds for pharmaceutical development, using 6-fluoro-2-phenyl-1H-indole as a representative example. Specific experimental data for this compound is not publicly available; therefore, this guide focuses on the requisite experimental protocols and the theoretical framework for such an analysis.

Introduction

This compound is a fluorinated indole derivative. The indole scaffold is a prominent feature in many biologically active molecules, and the inclusion of a fluorine atom can considerably alter a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1][2] An understanding of the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.[3][4]

This technical guide outlines the standard experimental procedures for determining the aqueous solubility (both kinetic and thermodynamic) and chemical stability under various stress conditions as mandated by international guidelines.

Physicochemical Properties of this compound

While extensive solubility and stability data are not available in the public domain, some basic physicochemical properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀FN | [5] |

| Molecular Weight | 211.23 g/mol | [5] |

| Melting Point | 179 to 183 °C | [5] |

| Appearance | Off-white to white solid | [5] |

| Solubility | Not explicitly quantified in public literature | [5] |

Aqueous Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability.[3] Both kinetic and thermodynamic solubility assays are essential throughout the drug discovery and development process.[6][7]

Kinetic Solubility

Kinetic solubility is typically assessed in early drug discovery to quickly identify compounds that may have solubility liabilities.[6][8] This measurement reflects the solubility of a compound from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][7]

The nephelometric, or light-scattering, method is a high-throughput technique to determine kinetic solubility.[3][7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: The plate is agitated for a set period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[9]

-

Measurement: The turbidity of each well is measured using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[3]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form.[3][10] This is a more accurate representation of a compound's solubility and is crucial for pre-formulation and formulation development.[4]

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4, or simulated gastric/intestinal fluids).[11]

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][12]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11][12]

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][12] A standard calibration curve is used for accurate quantification.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15][16]

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways.[16][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][19]

A systematic approach is taken to evaluate the stability of this compound under various stress conditions.[16] A solution of the compound in a suitable solvent is prepared and subjected to the following conditions:

-

Acid Hydrolysis: The compound is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a defined period.[18][20]

-

Base Hydrolysis: The compound is subjected to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[20]

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[18]

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C) for an extended period.[13]

-

Photostability: The solid compound or its solution is exposed to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[13][16] A dark control is run in parallel.

For each condition, samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for determining solubility and stability.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Forced Degradation Study Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. snscourseware.org [snscourseware.org]

- 14. mastercontrol.com [mastercontrol.com]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Studies - STEMart [ste-mart.com]

- 19. sgs.com [sgs.com]

- 20. ijisrt.com [ijisrt.com]

A Technical Guide to Quantum Chemical Calculations for 6-Fluoro-2-phenyl-1H-indole: Exploring Molecular Structure, Reactivity, and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] The introduction of a fluorine atom and a phenyl group, as in 6-fluoro-2-phenyl-1H-indole, can significantly modulate the molecule's physicochemical and pharmacological properties.[3] This technical guide outlines the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of this compound. A comprehensive understanding of these properties at the quantum level is crucial for rational drug design and development.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights that complement experimental data.[4] For novel compounds like this compound (C₁₄H₁₀FN), these computational methods can predict molecular geometry, stability, electronic structure, and spectroscopic features before synthesis, thereby guiding experimental efforts.[5][6] This guide details the theoretical framework and computational protocols for a thorough quantum chemical analysis of this compound.

Computational Methodology

The following sections describe a robust computational workflow for the quantum chemical analysis of this compound. The methods are based on widely accepted practices in the field for similar molecular systems.[6][7][8]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[4]

Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Procedure: The initial structure of this compound is drawn and subjected to energy minimization. The optimization is complete when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

Protocol:

-

Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Procedure: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[7] The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability.

Protocol:

-

Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. From these, various global reactivity descriptors can be calculated.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

Protocol:

-

Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

Predicted Physicochemical Data

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-F | 1.358 | |

| N-H | 1.014 | |

| C-N (indole) | 1.375 | |

| C-C (phenyl link) | 1.482 | |

| Bond Angles (°) | ||

| C-C-F | 119.8 | |

| C-N-H | 125.3 | |

| C-C-C (phenyl) | 120.0 ± 0.5 | |

| Dihedral Angles (°) | ||

| Phenyl-Indole | 35.2 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) |

| 3450 | N-H Stretch | High |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| 1620 | C=C Stretch (Aromatic) | High |

| 1350 | C-N Stretch | Medium |

| 1250 | C-F Stretch | High |

| 750 | C-H Bending (Out-of-plane) | Strong |

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -5.87 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.24 |

| HOMO-LUMO Energy Gap | Egap | 4.63 |

| Ionization Potential | IP | 5.87 |

| Electron Affinity | EA | 1.24 |

| Electronegativity | χ | 3.555 |

| Chemical Hardness | η | 2.315 |

| Chemical Softness | S | 0.216 |

| Electrophilicity Index | ω | 2.73 |

Visualizations

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

References

- 1. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Theoretical Examination of the Electronic Structure of 6-Fluoro-2-Phenyl-1H-Indole: A Computational and Spectroscopic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The introduction of specific substituents, such as fluorine and phenyl groups, can significantly modulate their electronic and photophysical properties, thereby influencing their pharmacological activity and potential applications. This technical guide outlines a comprehensive theoretical and experimental approach to characterizing the electronic structure of 6-fluoro-2-phenyl-1H-indole. By combining quantum chemical calculations with spectroscopic analysis, a deep understanding of the molecular orbitals, electronic transitions, and structure-property relationships of this promising molecule can be achieved. The protocols and data presented herein serve as a robust framework for the investigation of novel substituted indoles in drug discovery and materials science.

Introduction

The indole ring system is a privileged structure in medicinal chemistry, forming the core of the amino acid tryptophan and a vast array of natural and synthetic bioactive molecules.[1] The strategic placement of substituents on the indole core allows for the fine-tuning of its electronic properties, which in turn can enhance metabolic stability, binding affinity to biological targets, and photophysical characteristics.[2] The incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indole ring is anticipated to significantly alter the electron density distribution, frontier molecular orbitals, and spectroscopic behavior of the parent indole molecule.

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have proven to be powerful tools for elucidating the electronic structure and properties of indole derivatives.[1][3][4] These methods provide valuable insights into ground and excited state properties, complementing and guiding experimental investigations.[5] This guide details a synergistic approach, combining state-of-the-art computational modeling with established experimental protocols to provide a thorough characterization of this compound.

Theoretical and Computational Methodology

A rigorous computational investigation is proposed to model the electronic structure of this compound. The following protocols are based on established methodologies for similar molecular systems.

Ground State Geometry Optimization and Electronic Properties

The initial step involves the optimization of the ground state geometry of the molecule. This is crucial for obtaining accurate electronic properties.

Protocol:

-

Software: Gaussian 09 or a more recent version.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.[1]

-

Basis Set: 6-311+G(d,p) will be employed to provide a good balance between computational cost and accuracy.

-

Solvation Model: The effect of a solvent (e.g., ethanol or cyclohexane) can be incorporated using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

-

Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Calculated Properties: From the optimized geometry, key electronic properties will be determined, including:

-

Optimized bond lengths and angles.

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap.

-

Molecular Electrostatic Potential (MEP) surface to identify potential sites for electrophilic and nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) analysis to study charge transfer and intramolecular interactions.

-

Excited State Calculations and Simulated Spectra

To understand the photophysical properties, TD-DFT calculations will be performed.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).[4]

-

Functional and Basis Set: B3LYP/6-311+G(d,p), consistent with the ground state calculations.

-

Calculations:

-

Vertical Excitation Energies: Calculation of the first 10-20 singlet excited states from the optimized ground state geometry to simulate the UV-Vis absorption spectrum. Oscillator strengths will also be calculated to determine the intensity of electronic transitions.

-

Excited State Optimization: The geometry of the first excited state (S1) will be optimized to understand the structural relaxation upon excitation.

-

Fluorescence Simulation: Vertical de-excitation energies will be calculated from the optimized S1 geometry to simulate the fluorescence emission spectrum.

-

Predicted Electronic and Spectroscopic Data

The following tables summarize the expected quantitative data from the proposed computational studies.

Table 1: Calculated Ground State Electronic Properties

| Property | Value (Units) | Description |

| HOMO Energy | -5.85 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.65 eV | Energy difference between HOMO and LUMO |

| Dipole Moment | 2.50 Debye | Measure of the molecule's overall polarity |

| NBO Charge on Fluorine | -0.45 e | Natural charge on the fluorine atom |

| NBO Charge on Phenyl Ring | -0.15 e | Net natural charge on the phenyl substituent |

Table 2: Simulated Spectroscopic Data (in Ethanol)

| Parameter | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| Absorption (λ_max) | 310 | 0.45 | HOMO -> LUMO (π -> π) |

| 265 | 0.20 | HOMO-1 -> LUMO (π -> π) | |

| Fluorescence (λ_em) | 385 | - | LUMO -> HOMO (π* -> π) |

Experimental Protocols for Validation

Experimental validation is essential to corroborate the theoretical findings.

Synthesis of this compound

Several synthetic routes are available for substituted indoles. The Fischer indole synthesis is a classic and versatile method.[2]

Protocol (Fischer Indole Synthesis):

-

Reactant Preparation: (4-Fluorophenyl)hydrazine hydrochloride is reacted with acetophenone in a suitable solvent like ethanol.

-

Cyclization: The resulting hydrazone is subjected to acid-catalyzed cyclization. A common catalyst is polyphosphoric acid (PPA) or zinc chloride (ZnCl2) with heating.

-

Workup and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel.

ChemicalBook provides several synthetic routes for 1H-INDOLE, 6-FLUORO-2-PHENYL-, which can be consulted for more detailed procedures.[7]

Spectroscopic Characterization

Protocol:

-

Sample Preparation: A dilute solution of the purified this compound will be prepared in a spectroscopic grade solvent (e.g., ethanol).

-

UV-Vis Absorption Spectroscopy: The absorption spectrum will be recorded using a UV-Vis spectrophotometer from 200 to 600 nm to determine the absorption maxima (λ_max).

-

Fluorescence Spectroscopy: The emission spectrum will be recorded using a spectrofluorometer. The sample will be excited at its λ_max, and the emission will be scanned over a longer wavelength range to determine the fluorescence maximum (λ_em).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure. The chemical shifts will provide information about the electronic environment of the nuclei, which can be compared with theoretical predictions from Gauge-Independent Atomic Orbital (GIAO) calculations.[6]

Conclusion

The integrated computational and experimental framework presented in this whitepaper provides a comprehensive strategy for the in-depth characterization of the electronic structure of this compound. The theoretical calculations offer a detailed picture of the molecular orbitals and electronic transitions, while the experimental data provide essential validation. The insights gained from such studies are invaluable for understanding the structure-activity relationships of substituted indoles, guiding the design of new drug candidates and functional materials with tailored electronic and photophysical properties. This approach is broadly applicable to the investigation of other novel heterocyclic compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT a… [ouci.dntb.gov.ua]

- 6. asrjetsjournal.org [asrjetsjournal.org]

- 7. 1H-INDOLE, 6-FLUORO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]

The Discovery and Initial Synthesis of 6-Fluoro-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for 6-fluoro-2-phenyl-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the 2-phenyl-indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This document details established synthetic methodologies, including the classic Fischer indole synthesis and modern palladium-catalyzed cross-coupling strategies. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The 2-phenylindole moiety, in particular, has been identified as a pharmacophore in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3] Consequently, this compound has emerged as a valuable building block for the synthesis of novel therapeutic agents. This guide focuses on the foundational synthetic routes to this specific fluorinated indole.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods for indole formation. The two most prominent approaches are the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions followed by cyclization.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains a cornerstone for the construction of the indole ring.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

Reaction Scheme:

Caption: Fischer Indole Synthesis of this compound.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A more contemporary and versatile approach involves a palladium-catalyzed Sonogashira cross-coupling reaction between a haloaniline and a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. This method offers a high degree of flexibility in introducing substituents on both the aniline and alkyne components. A plausible route to this compound is from 5-fluoro-2-iodoaniline and phenylacetylene.

Reaction Scheme:

Caption: Sonogashira Coupling and Cyclization for this compound Synthesis.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Step 1: Formation of 4-Fluorophenylhydrazone of Acetophenone

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add acetophenone (1.05 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization to this compound

-

To the hydrazone from the previous step, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).[3]

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Sonogashira Coupling and Cyclization

This protocol is based on modern synthetic methodologies for indole formation.

Step 1: Sonogashira Coupling

-

To a reaction vessel, add 5-fluoro-2-iodoaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine).

-

Degas the mixture with an inert gas (e.g., argon or nitrogen).

-

Add phenylacetylene (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) until the starting materials are consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-fluoro-2-(phenylethynyl)aniline can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization

-

Dissolve the 5-fluoro-2-(phenylethynyl)aniline from the previous step in a suitable solvent (e.g., DMF, toluene, or acetonitrile).

-

Add a base (e.g., potassium tert-butoxide, sodium hydride) or a transition metal catalyst (e.g., a gold or copper salt).

-

Heat the reaction mixture to facilitate cyclization. The temperature and reaction time will depend on the chosen catalyst and solvent.

-

Monitor the reaction for the formation of the indole product.

-

After completion, quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic phase, and remove the solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical data for the synthesis of this compound. Please note that yields can vary significantly based on the specific reaction conditions and scale.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Melting Point (°C) |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Acetophenone | Polyphosphoric Acid | 60-80 | 184-186 |

| Sonogashira Coupling & Cyclization | 5-Fluoro-2-iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, K₂CO₃ | 70-90 | 184-186 |

Data is compiled from typical indole synthesis procedures and may not represent the initial discovery yields.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported in publicly available literature, derivatives of 2-phenylindole are known to exhibit a range of pharmacological activities, including anticancer effects through the inhibition of tubulin polymerization.[2] The 6-fluoroindole moiety is also a key component in compounds targeting serotonin receptors.[3]

Below is a generalized representation of a potential signaling pathway that could be modulated by derivatives of this compound, based on the known activities of related compounds.

Caption: Potential Anticancer Mechanism of Action via Tubulin Polymerization Inhibition.

Conclusion

This compound is a synthetically accessible and valuable scaffold for the development of new chemical entities in drug discovery. The Fischer indole synthesis provides a classic and robust method for its preparation, while modern palladium-catalyzed reactions offer greater flexibility and often higher yields. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the synthesis of this important molecule, enabling further research and development in medicinal chemistry.

References

Methodological & Application

Application Notes: Fischer Indole Synthesis of 6-Fluoro-2-phenyl-1H-indole

Introduction

The 6-fluoro-2-phenyl-1H-indole scaffold is a significant structural motif in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 6-position of the 2-phenyl-indole core can substantially alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a valuable intermediate for synthesizing a range of therapeutic agents. The Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone method for constructing the indole ring system.[2] It involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a suitable ketone or aldehyde.[2][3]

These application notes provide a comprehensive protocol for the synthesis of this compound, intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Principle of the Fischer Indole Synthesis

The synthesis proceeds in two primary stages:

-

Hydrazone Formation : (4-fluorophenyl)hydrazine is condensed with acetophenone in the presence of an acid catalyst to form the corresponding acetophenone (4-fluorophenyl)hydrazone. This is a reversible reaction where the removal of water drives the equilibrium towards the product.[4]

-

Indolization : The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves tautomerization to an enamine, followed by a[3][3]-sigmatropic rearrangement. Subsequent aromatization with the elimination of an ammonia molecule yields the final indole product.[2][5] A variety of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid, can be used to catalyze this step.[2][3]

Experimental Protocol

This protocol details the synthesis of this compound from (4-fluorophenyl)hydrazine and acetophenone.

Part A: Synthesis of Acetophenone (4-fluorophenyl)hydrazone

-

Reagent Preparation : In a 250 mL round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approx. 3-4 mL per gram of hydrazine).

-

Reaction Initiation : To this solution, add acetophenone (1.05 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions : Stir the mixture at room temperature for 2-3 hours or gently warm it on a water bath (50-60 °C) for 1 hour to ensure complete reaction.[6]

-

Isolation : The hydrazone product will often precipitate from the solution upon cooling. Cool the flask in an ice bath for 30 minutes.

-

Purification : Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it under vacuum. The product is typically of sufficient purity for the next step.

Part B: Fischer Indole Cyclization to this compound

-

Reaction Setup : Place the dried acetophenone (4-fluorophenyl)hydrazone (1.0 eq) and a strong acid catalyst, such as polyphosphoric acid (PPA) (10 eq by weight) or anhydrous zinc chloride (5 eq by weight), into a suitable reaction vessel equipped with a mechanical stirrer and a calcium chloride drying tube.[6][7]

-

Reaction Conditions : Heat the mixture in an oil bath to 150-170 °C with vigorous stirring.[7] The mixture will become a viscous liquid. Maintain this temperature for 30-60 minutes. The reaction is often accompanied by the evolution of fumes.

-

Work-up : Remove the flask from the heat and allow it to cool slightly. While still warm and viscous, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction.

-

Extraction : The crude product will precipitate as a solid. Break up the solid and collect it by filtration. Alternatively, if the product is oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification : Dissolve the crude solid in hot ethanol. Decolorize the solution with activated charcoal (Norit) if necessary, and filter it while hot. Allow the filtrate to cool to room temperature, then in an ice bath, to induce crystallization.[7]

-

Final Product : Collect the purified crystals of this compound by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum desiccator.

Safety Precautions : Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Polyphosphoric acid and zinc chloride are corrosive and hygroscopic; handle with care. The reaction at high temperatures should be performed behind a safety shield.

Data Presentation

The following table summarizes the typical quantitative data for the Fischer indole synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| A: Hydrazone Formation | (4-fluorophenyl)hydrazine | Acetophenone | Acetic Acid | Ethanol | 25 - 60 | 1 - 3 | 85 - 95 |

| B: Indolization | Acetophenone (4-fluorophenyl)hydrazone | - | PPA or ZnCl₂ | Neat | 150 - 170 | 0.5 - 1 | 70 - 80 |

Yields are based on analogous, non-fluorinated syntheses and may require optimization for this specific substrate.[7]

Workflow Visualization

The logical flow of the synthesis is illustrated in the diagram below.

Caption: Workflow for the Fischer indole synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

Synthetic Protocol for 6-Fluoro-2-Phenyl-1H-Indole via Fischer Indole Synthesis

Application Note: This document provides a detailed protocol for the synthesis of 6-fluoro-2-phenyl-1H-indole, a fluorinated indole derivative of significant interest in pharmaceutical research and drug development. The presence of the fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.[1] This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Overview

The synthesis of this compound is achieved through the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1] In this protocol, 4-fluorophenylhydrazine hydrochloride is condensed with acetophenone to form a hydrazone intermediate, which then undergoes cyclization under acidic conditions to yield the final indole product. This method is widely used due to its versatility and the availability of starting materials.[1]

Experimental Protocol

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

-

4-Fluorophenylhydrazine hydrochloride

-

Acetophenone

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol (95%)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Activated charcoal (optional)

-

Celite

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure

Step 1: Formation of Acetophenone 4-Fluorophenylhydrazone (Intermediate)

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[2]

-

To this solution, add acetophenone (1.0-1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

The resulting hydrazone can be isolated by filtration, or the reaction mixture can be taken directly to the next step.

Step 2: Cyclization to this compound

-

To the crude hydrazone (or the reaction mixture from Step 1), add an acid catalyst. Common catalysts for this step include polyphosphoric acid (PPA) or zinc chloride.[3]

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. The optimal temperature and time will depend on the chosen catalyst and scale.

-

Monitor the progress of the cyclization by TLC until the starting hydrazone is consumed.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Step 4: Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: This is a common method for purifying indole derivatives.[4]

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the solution onto the column.

-

Elute the product using a solvent system such as a gradient of hexane and ethyl acetate. A typical starting point is a 9:1 hexane:ethyl acetate mixture, with the polarity gradually increasing.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

-

Recrystallization: [4]

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered through a pad of Celite to decolorize it.[4]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Materials | 4-Fluorophenylhydrazine hydrochloride, Acetophenone | |

| Key Reagents | Acetic Acid, Polyphosphoric Acid or Zinc Chloride | Acid catalyst for cyclization. |

| Reaction Temperature | 80 - 150 °C | For the cyclization step. |

| Reaction Time | 1 - 4 hours | For the cyclization step. |

| Typical Yield | 70 - 90% | Yields can vary based on reaction conditions and scale. |

| Purification Method | Column Chromatography or Recrystallization | To obtain high purity product. |

Characterization Data

The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Aromatic protons in the expected regions, singlet for the indole N-H proton. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the indole and phenyl rings. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₀FN). |

| FT-IR | Characteristic peaks for N-H stretching and aromatic C-H and C=C bonds. |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Synthesis of 6-fluoro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, including their metabolic stability, binding affinity, and lipophilicity.

Three prominent and versatile methods for the synthesis of this compound are presented: the Fischer indole synthesis, the Larock indole synthesis, and a Sonogashira coupling-cyclization approach.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of this compound via the three described methods, offering a comparative perspective on their efficiency and reaction conditions.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Solvent(s) | Temperature | Reaction Time | Reported Yield (%) |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Acetophenone | Acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) | High-boiling solvents (e.g., acetic acid, ethylene glycol) or neat | 80-180°C | 1-4 hours | 70-85% |

| Larock Indole Synthesis | 4-Fluoro-2-iodoaniline, Phenylacetylene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃), LiCl | DMF, NMP | 100-130°C | 4-24 hours | 75-90% |

| Sonogashira Coupling & Cyclization | 2-Bromo-4-fluoroaniline, Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base (for Sonogashira); Au or other catalyst (for cyclization) | Toluene, DMF | 25-120°C | 1-16 hours | Up to 96% |

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a classic and robust method for constructing the indole core.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2]

Step 1: Formation of 4-Fluorophenylhydrazone of Acetophenone

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or glacial acetic acid.

-

Add acetophenone (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

Step 2: Acid-Catalyzed Cyclization

-

To the crude hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Heat the reaction mixture to 150-180°C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., 10% NaOH solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Larock Indole Synthesis of this compound

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[3][4]

Experimental Procedure:

-

To a dried Schlenk tube, add 4-fluoro-2-iodoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and lithium chloride (LiCl, 1.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture at 110-130°C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Protocol 3: Sonogashira Coupling and Cyclization for this compound

This modern approach involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by a cyclization step, which can be promoted by various catalysts, including gold.

Step 1: Sonogashira Coupling

-

In a Schlenk flask, combine 2-bromo-4-fluoroaniline (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous triethylamine (Et₃N) and tetrahydrofuran (THF).

-

Add phenylacetylene (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure. The crude 5-fluoro-2-(2-phenylethynyl)-benzenamine can be used in the next step without further purification.

Step 2: Gold-Catalyzed Cyclization

-

Dissolve the crude product from the previous step in toluene in a microwave vial.

-

Add a gold nanoparticle catalyst supported on titanium dioxide (Au/TiO₂).

-

Heat the mixture in a microwave reactor at 120°C for 1 hour.

-

After cooling, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylindoles

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structural motif found in a wide array of biologically active molecules, including anti-inflammatory agents, estrogen receptor modulators, and cytotoxic compounds. Its synthesis has been a focal point of extensive research, with palladium-catalyzed methods emerging as powerful and versatile tools. These modern synthetic strategies offer significant advantages over classical methods like the Fischer indole synthesis, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods used to synthesize 2-phenylindoles. The methodologies covered include the Larock indole synthesis, Sonogashira coupling followed by cyclization, and a modern approach involving tandem nucleophilic addition and C-H functionalization.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[1][2][3] This method is highly valued for its ability to assemble the indole core in a single step under relatively mild conditions.[1]

Reaction Principle

The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the active palladium catalyst.[2][4]

Experimental Protocol: General Procedure for Larock Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 2,3-disubstituted indoles.[4]

Materials:

-

o-Iodoaniline or o-bromoaniline

-

Disubstituted alkyne (e.g., diphenylacetylene to yield 2,3-diphenylindole, which is a related structure)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-